molecular formula C11H14O3 B14210854 2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one CAS No. 833446-74-5

2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one

Cat. No.: B14210854
CAS No.: 833446-74-5
M. Wt: 194.23 g/mol
InChI Key: MOSVZLLBGOJDJV-UHFFFAOYSA-N
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Description

2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is a chemical compound that belongs to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of 2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one
  • 2-Butanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one
  • 2-Propionyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one

Uniqueness

2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is unique due to its specific acyl group and the resulting chemical properties

Properties

CAS No.

833446-74-5

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-propanoyl-3,5,6,7-tetrahydro-2H-1-benzofuran-4-one

InChI

InChI=1S/C11H14O3/c1-2-8(12)11-6-7-9(13)4-3-5-10(7)14-11/h11H,2-6H2,1H3

InChI Key

MOSVZLLBGOJDJV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC2=C(O1)CCCC2=O

Origin of Product

United States

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